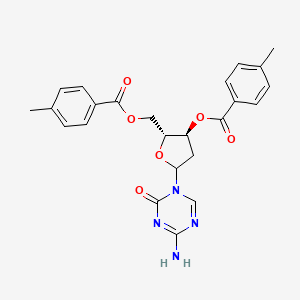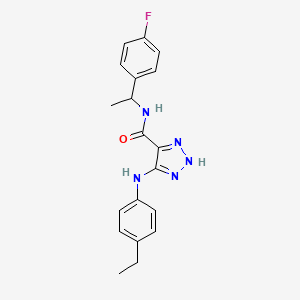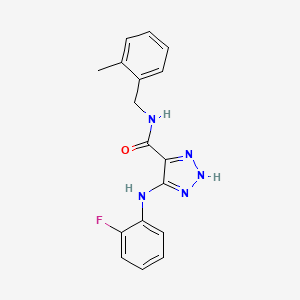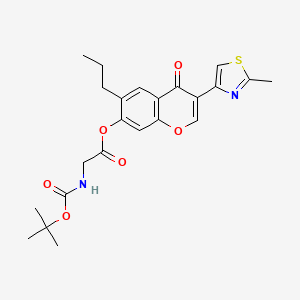
1-(2'-Deoxy-3',5'-di-O-toluoyl-alpha,beta-D-ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2’-Deoxy-3’,5’-di-O-toluoyl-alpha,beta-D-ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3,5-triazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a ribofuranosyl moiety and a triazine ring, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-(2’-Deoxy-3’,5’-di-O-toluoyl-alpha,beta-D-ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3,5-triazine involves multiple steps. The synthetic route typically starts with the protection of the ribofuranosyl moiety using toluoyl groups. This is followed by the introduction of the triazine ring through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-(2’-Deoxy-3’,5’-di-O-toluoyl-alpha,beta-D-ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.
Hydrolysis: The toluoyl protecting groups can be removed through hydrolysis using acidic or basic conditions, yielding the deprotected ribofuranosyl derivative.
Scientific Research Applications
1-(2’-Deoxy-3’,5’-di-O-toluoyl-alpha,beta-D-ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.
Medicine: Researchers are investigating its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2’-Deoxy-3’,5’-di-O-toluoyl-alpha,beta-D-ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The triazine ring and ribofuranosyl moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
1-(2’-Deoxy-3’,5’-di-O-toluoyl-alpha,beta-D-ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3,5-triazine can be compared with other similar compounds, such as:
3-Methyl-8-(2’-deoxy-3’,5’-di-O-toluoyl-alpha,beta-D-ribofuranosyl)isoxanthopterin: This compound shares a similar ribofuranosyl moiety but differs in the heterocyclic ring structure.
4-Amino-2,6-dimethyl-8-(2’-deoxy-3’,5’-di-O-toluoyl-alpha,beta-D-ribofuranosyl)-7(8H)-pteridone:
These comparisons underscore the uniqueness of 1-(2’-Deoxy-3’,5’-di-O-toluoyl-alpha,beta-D-ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3,5-triazine and its potential for further research and development.
Properties
Molecular Formula |
C24H24N4O6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[(2R,3S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C24H24N4O6/c1-14-3-7-16(8-4-14)21(29)32-12-19-18(34-22(30)17-9-5-15(2)6-10-17)11-20(33-19)28-13-26-23(25)27-24(28)31/h3-10,13,18-20H,11-12H2,1-2H3,(H2,25,27,31)/t18-,19+,20?/m0/s1 |
InChI Key |
XFWRGHFUGJXDEX-ABZYKWASSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](CC(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14106324.png)
![N-benzyl-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B14106326.png)

![methyl 3-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14106339.png)
![2-(Furan-2-ylmethyl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106347.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14106350.png)
![9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106362.png)
![6-(1-hydroxyethyl)-4-methyl-3-[[4-(5-methyl-2,5-dihydro-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14106373.png)
![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106379.png)
![4-[(3-{(2Z)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14106386.png)
![2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106387.png)

![2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106396.png)

